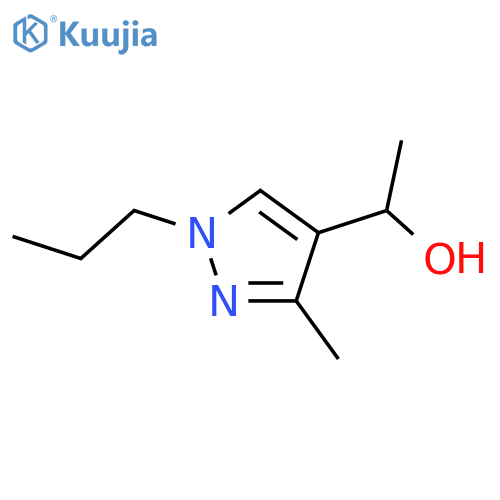Cas no 1007504-31-5 (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol)
1-(3-メチル-1-プロピル-1H-ピラゾール-4-イル)エタン-1-オールは、ピラゾール骨格を有する有機化合物であり、医薬品中間体や機能性材料の合成において重要な役割を果たします。その特徴的な構造は、分子内にヒドロキシル基とピラゾール環を併せ持ち、高い反応性と多様な修飾可能性を提供します。3位のメチル基と1位のプロピル基により立体障害が調整され、選択的反応が可能です。この化合物は、有機合成における中間体として、特にヘテロ環化合物の構築に有用であり、創薬研究や材料科学分野での応用が期待されます。

1007504-31-5 structure
商品名:1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
CAS番号:1007504-31-5
MF:C9H16N2O
メガワット:168.236142158508
MDL:MFCD08700908
CID:3159738
PubChem ID:23005940
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol
- 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
- STK510307
- EN300-232178
- AKOS016345299
- HQB50431
- 1-(3-methyl-1-propylpyrazol-4-yl)ethanol
- AKOS003673532
- 1007504-31-5
-
- MDL: MFCD08700908
- インチ: InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3
- InChIKey: ZQTLJRQVSSTREJ-UHFFFAOYSA-N
- ほほえんだ: CCCN1C=C(C(=N1)C)C(C)O
計算された属性
- せいみつぶんしりょう: 168.126263138Da
- どういたいしつりょう: 168.126263138Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.1Ų
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB501816-100 mg |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol |
1007504-31-5 | 100MG |
€231.60 | 2022-03-24 | ||
| Enamine | EN300-232178-5.0g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
| Enamine | EN300-232178-0.05g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-232178-0.5g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-232178-1.0g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-232178-0.25g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| abcr | AB501816-5 g |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol |
1007504-31-5 | 5g |
€1,185.30 | 2022-03-24 | ||
| abcr | AB501816-500 mg |
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol |
1007504-31-5 | 500MG |
€409.30 | 2022-03-24 | ||
| Enamine | EN300-232178-0.1g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-232178-5g |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol |
1007504-31-5 | 5g |
$1364.0 | 2023-09-15 |
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1007504-31-5 (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol) 関連製品
- 18712-39-5((1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol)
- 112029-98-8((1-Methyl-1H-pyrazol-4-yl)methanol)
- 50920-65-5(1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid)
- 62821-88-9(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine)
- 2644-93-1(1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde)
- 647824-51-9(1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 942631-65-4(1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
- 98477-12-4(Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate)
- 17629-26-4(1-Ethyl-4-iodo-3,5-dimethyl-1H-pyrazole)
- 304903-10-4(1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1007504-31-5)1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol

清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1003.0